Ethyl 4-amino-3-(hydroxymethyl)benzoate
Description
Ethyl 4-amino-3-(hydroxymethyl)benzoate is a benzoate ester derivative featuring an amino group at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the aromatic ring. This compound is structurally significant due to its dual functional groups, which enable hydrogen bonding (via the amino and hydroxymethyl groups) and influence solubility, reactivity, and biological interactions.
For instance, similar compounds are utilized in antitumor agent synthesis () and as co-initiators in resin systems ().
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 4-amino-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3 |
InChI Key |
DHRBYRRJGVNJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(hydroxymethyl)benzoate typically involves the esterification of 4-amino-3-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Hydrogenation of Nitro Precursors
The amino group is often introduced via catalytic hydrogenation of nitro derivatives. For example:
| Reaction Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Ethanol, 20°C, H₂ atmosphere | 10% Pd/C | 92% | |
| Acetic acid, Zn dust, RT | – | 50% |
This method efficiently reduces nitro groups without affecting ester functionalities. Microwave-assisted hydrogenation with NH₄HCO₂ and Pd/C (as in ) offers faster reaction times (2–4 hours).
Amino Group Acetylation
The primary amine undergoes acetylation under mild conditions:
| Reagents | Solvent | Temp/Time | Yield |
|---|---|---|---|
| Acetic anhydride | Toluene | 85–90°C, 2h | 89% |
| Ac₂O, DMAP | DMF | RT, 4h | 84% |
The acetylated product (ethyl 4-acetylamino-3-methylbenzoate) is isolated via recrystallization or chromatography. This step is critical for protecting the amine during subsequent reactions.
Hydroxymethyl Group Oxidation
The hydroxymethyl group can be oxidized to a carboxylic acid or ketone. While direct data for this compound is limited, analogous reactions for ethyl 4-(hydroxymethyl)benzoate suggest:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic/Heating | Carboxylic acid |
| CrO₃ | Aqueous H₂SO₄ | Aldehyde/Ketone |
Oxidation pathways depend on the strength of the oxidizing agent and reaction conditions.
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| NaOH (aq), reflux | – | >85% | |
| HCl (conc.), RT | – | 78% |
Hydrolysis is reversible, with alkaline conditions favoring complete conversion.
Chlorination of Hydroxymethyl Group
N-Chlorosuccinimide (NCS) facilitates chlorination:
| Reagents | Solvent | Temp/Time | Yield |
|---|---|---|---|
| NCS | Acetonitrile | 60°C, reflux | 84% |
This reaction produces ethyl 4-amino-3-(chloromethyl)benzoate, a versatile intermediate for nucleophilic substitutions.
Condensation Reactions
The hydroxymethyl group participates in ether or ester formation:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Etherification | Alkyl halides, K₂CO₃ | Alkyl ethers | 70–90% |
| Esterification | Acid chlorides | Diesters | 65–80% |
These reactions often require anhydrous conditions and catalytic bases like DMAP.
Schiff Base Formation and Reduction
The amino group reacts with aldehydes/ketones to form imines, which are reducible to secondary amines:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Imine formation | Benzaldehyde | RT, EtOH | 85% |
| Reduction | NaBH₄ | RT, 1h | 90% |
This two-step process enables the introduction of diverse alkyl/aryl groups.
Stability and Side Reactions
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-amino-3-(hydroxymethyl)benzoate is synthesized through various chemical reactions involving starting materials such as ethyl 4-aminobenzoate and hydroxymethyl derivatives. The synthesis typically involves:
- Reagents : Ethyl 4-aminobenzoate and hydroxymethyl sources.
- Methods : Standard organic synthesis techniques including esterification and amination reactions.
The compound's structure allows it to participate in further chemical transformations, making it a valuable intermediate in organic synthesis. For instance, it can be used in the preparation of more complex molecules through coupling reactions with other functional groups .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Drug Development
This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are being explored for potential use in treating various diseases, including:
- Cancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Pain Management : The compound's local anesthetic properties have been studied, with modifications leading to improved efficacy compared to traditional anesthetics .
Cosmetic Formulations
Due to its safety profile and effectiveness, this compound is being explored for use in cosmetic formulations, particularly as a preservative or active ingredient that enhances skin health .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a natural antimicrobial agent .
Case Study: Anti-inflammatory Activity
In vitro studies revealed that derivatives of this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between ethyl 4-amino-3-(hydroxymethyl)benzoate and its analogs:
Key Findings from Comparative Analysis:
Hydrogen Bonding and Solubility: The hydroxymethyl group in the target compound provides a balance between hydrophilicity and lipophilicity, unlike the purely lipophilic methyl group in ethyl 4-amino-3-methylbenzoate or the highly hydrophilic sulfooxy group in ethyl 4-(sulfooxy)benzoate . In resin systems, ethyl 4-(dimethylamino)benzoate outperforms the target compound in polymerization efficiency due to its strong electron-donating dimethylamino group .
Biological Activity: Ethyl 4-(carbamoylamino)benzoate derivatives exhibit potent AQP3 inhibition, attributed to the urea linker’s hydrogen-bonding capacity . The hydroxymethyl group in the target compound may offer similar interactions but with distinct spatial orientation. Antitumor applications of ethyl 4-amino-3-methylbenzoate rely on its stability and lipophilicity for DNA interaction ; the hydroxymethyl analog could improve target binding but may face faster metabolic clearance.
Synthetic Flexibility: Multi-component reactions (e.g., using ethyl benzoate, ethyl acetoacetate, and methyl 2-aminobenzoate) demonstrate the versatility of hydroxymethyl-containing compounds in forming complex heterocycles ().
Biological Activity
Ethyl 4-amino-3-(hydroxymethyl)benzoate, also known as a derivative of amino benzoic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of local anesthetics and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the compound's biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the alkylation of 4-aminobenzoic acid derivatives. The process is characterized by:
- Alkylation : Introduction of alkyl groups to enhance lipophilicity.
- Esterification : Formation of the ethyl ester to improve solubility and bioavailability.
- Characterization : Utilization of spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
The molecular formula for this compound is , with a molecular weight of approximately 195.22 g/mol.
Local Anesthetic Activity
Recent studies have indicated that certain derivatives of benzoate compounds exhibit local anesthetic properties. In a comparative study, several synthesized compounds were evaluated for their anesthetic efficacy using models of surface anesthesia and infiltration anesthesia. The results demonstrated that some derivatives had significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine .
| Compound | Local Anesthetic Effect (Surface Anesthesia) |
|---|---|
| Tetracaine | 12.3 ± 0.9 |
| Pramocaine | 10.4 ± 0.8 |
| This compound | Not specified in primary data but included in broader studies |
Cytotoxicity and Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to apoptosis in cancer cells .
In vitro studies revealed that this compound induces cytotoxicity through the activation of caspase pathways, which are critical for programmed cell death. The IC50 values observed were significant, indicating potent anti-proliferative activity.
Case Studies
- Gastroprotective Effects : A study explored the gastroprotective properties of related benzoate compounds, demonstrating their ability to reduce gastric lesions induced by ethanol in rat models. The protective effect was attributed to antioxidant activity and increased gastric mucus secretion .
- Toxicological Studies : Toxicity assessments indicated that this compound exhibited low acute toxicity even at high doses (up to 1000 mg/kg). Histological evaluations showed no significant adverse effects on the gastric mucosa or other internal organs .
Q & A
Q. Table 1. Effect of Compound Concentration on Polypropylene Properties
| Concentration (mol%) | Activity (kg PP/g Ti·h) | Isotacticity Index (%) |
|---|---|---|
| 0.5 | 12.5 ± 0.8 | 96.2 ± 0.5 |
| 2.0 | 8.1 ± 0.6 | 93.7 ± 0.7 |
| 5.0 | 3.4 ± 0.3 | 88.5 ± 1.2 |
(Advanced) How can conflicting spectroscopic data for this compound’s hydroxymethyl conformation be resolved?
Methodological Answer:
Contradictions in FTIR (hydrogen-bonded vs. free OH) or XRD (axial vs. equatorial hydroxymethyl orientation) often arise from solvent polarity or crystallization conditions.
- Strategy :
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to compare energy minima for different conformers. Use Gaussian or ORCA software .
- Variable-Temperature NMR : Acquire ¹H NMR in DMSO-d₆ at 25–80°C. Broadening of the hydroxymethyl signal at higher temperatures indicates dynamic hydrogen bonding.
- Solvent Screening : Crystallize the compound in polar (water) vs. nonpolar (hexane) solvents to isolate distinct polymorphs for XRD comparison .
(Advanced) What role does this compound play in the synthesis of OLED emitters, and how is its electronic structure optimized?
Methodological Answer:
The benzoate ester acts as an electron-withdrawing group (EWG) in pyrazoline-based OLED dyes, enhancing charge transport and emission efficiency.
- Synthetic Modification :
- Device Testing :
(Basic) What analytical techniques are critical for assessing purity and stability under storage?
Methodological Answer:
- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect degradation products (e.g., hydrolyzed benzoic acid).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor via:
(Advanced) How do steric effects from the hydroxymethyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
In Suzuki-Miyaura reactions, the hydroxymethyl group can hinder ortho-substitution due to steric bulk, favoring para-functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
